molecular formula C27H38AuClN2 B8196859 CID 71560960

CID 71560960

Cat. No.: B8196859
M. Wt: 623.0 g/mol
InChI Key: KBTULXWTYFHSDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique chemical structure and biological activity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71560960 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of condensation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods involve optimizing the synthetic route to ensure cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

CID 71560960 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives of this compound .

Scientific Research Applications

CID 71560960 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound in analytical chemistry.

    Biology: It is studied for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 71560960 involves its interaction with specific molecular targets and pathways within cells. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

CID 71560960 can be compared with other similar compounds based on its chemical structure and biological activity. Some of the similar compounds include:

  • EVT-8328725
  • EVT-8328638
  • EVT-8328639

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activity. This compound may exhibit distinct reactivity patterns, binding affinities, and therapeutic potential, making it a valuable subject of study in various research fields .

Properties

InChI

InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTULXWTYFHSDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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